molecular formula C21H17FN2O2 B7635368 7-Fluoro-3-(3-naphthalen-1-yloxypropyl)quinazolin-4-one

7-Fluoro-3-(3-naphthalen-1-yloxypropyl)quinazolin-4-one

Cat. No. B7635368
M. Wt: 348.4 g/mol
InChI Key: RUTFJWPSIAUEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-3-(3-naphthalen-1-yloxypropyl)quinazolin-4-one is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a popular choice among researchers.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-(3-naphthalen-1-yloxypropyl)quinazolin-4-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, this compound can induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 7-Fluoro-3-(3-naphthalen-1-yloxypropyl)quinazolin-4-one can have various biochemical and physiological effects. This compound can inhibit the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Fluoro-3-(3-naphthalen-1-yloxypropyl)quinazolin-4-one in lab experiments is its ability to inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory disorders. However, there are some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 7-Fluoro-3-(3-naphthalen-1-yloxypropyl)quinazolin-4-one. One potential direction is to study the compound's potential use in treating other types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound. Another potential direction is to study the compound's potential use in treating other inflammatory disorders, such as rheumatoid arthritis. Overall, 7-Fluoro-3-(3-naphthalen-1-yloxypropyl)quinazolin-4-one has shown promising results in various studies and has the potential to be a valuable tool in scientific research.

Synthesis Methods

The synthesis of 7-Fluoro-3-(3-naphthalen-1-yloxypropyl)quinazolin-4-one involves a multi-step process. The first step involves the reaction of 7-fluoro-4-hydroxyquinazoline with 3-bromopropyl naphthalene to form 7-fluoro-3-(3-naphthalen-1-yloxypropyl)quinazolin-4-one. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The yield of the reaction is typically around 70%.

Scientific Research Applications

7-Fluoro-3-(3-naphthalen-1-yloxypropyl)quinazolin-4-one has been used in various scientific research studies. One of the most common applications of this compound is in cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

7-fluoro-3-(3-naphthalen-1-yloxypropyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2/c22-16-9-10-18-19(13-16)23-14-24(21(18)25)11-4-12-26-20-8-3-6-15-5-1-2-7-17(15)20/h1-3,5-10,13-14H,4,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTFJWPSIAUEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCN3C=NC4=C(C3=O)C=CC(=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-3-(3-naphthalen-1-yloxypropyl)quinazolin-4-one

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